1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-ethoxyethanone hydrochloride
Description
1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-ethoxyethanone hydrochloride is a piperazine-derived compound featuring a 3,5-dimethylisoxazole substituent and a 2-ethoxyethanone moiety. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical applications. The compound’s structure combines a piperazine ring (a common pharmacophore in CNS and antihistamine drugs) with an isoxazole heterocycle, which is known for metabolic stability and bioisosteric properties.
Properties
IUPAC Name |
1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-ethoxyethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3.ClH/c1-4-19-10-14(18)17-7-5-16(6-8-17)9-13-11(2)15-20-12(13)3;/h4-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXKPRIGVCBQIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCN(CC1)CC2=C(ON=C2C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-ethoxyethanone hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a piperazine ring and a dimethylisoxazole moiety, which are known for their diverse pharmacological effects. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and the implications of its biological properties.
Chemical Structure and Properties
The molecular formula for 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-ethoxyethanone hydrochloride is with a molecular weight of approximately 379.9 g/mol. The compound features the following key structural components:
- Piperazine Ring : A common scaffold in many biologically active molecules.
- Dimethylisoxazole Moiety : Imparts specific biological activity and may enhance selectivity against biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest significant antibacterial and antifungal properties. For instance, compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .
- Neuroprotective Effects : Some derivatives have demonstrated protective effects against neurotoxicity in cellular models, indicating potential applications in neurodegenerative diseases .
- Enzyme Inhibition : The compound may selectively inhibit enzymes involved in disease processes, suggesting a pathway for further investigation into its therapeutic applications .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of derivatives related to 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-ethoxyethanone hydrochloride:
Study 1: Antimicrobial Screening
A study reported that derivatives of similar isoxazole-piperazine compounds exhibited varying degrees of antibacterial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values ranged from 625 µg/mL to 1250 µg/mL for effective compounds .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 625 |
| Compound B | P. aeruginosa | 1250 |
| Compound C | C. albicans | 500 |
Study 2: Neuroprotective Activity
Another study focused on the neuroprotective effects of related compounds, demonstrating that certain derivatives could mitigate glutamate-induced neurotoxicity in PC12 cells. This suggests potential applications for treating neurodegenerative conditions .
The mechanism by which 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-ethoxyethanone hydrochloride exerts its biological effects is likely multifactorial:
- Receptor Interaction : The compound may interact with specific receptors or enzymes, modulating their activity.
- Cellular Signaling Pathways : It may influence key signaling pathways involved in inflammation and cell survival.
Scientific Research Applications
Medicinal Chemistry
1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-ethoxyethanone hydrochloride has been synthesized and studied for its potential pharmacological properties. Its structural features allow for exploration in the following areas:
- Ligand Discovery : The compound may serve as a ligand for various protein targets, which could lead to the development of new therapeutic agents.
- Antimicrobial Activities : Research indicates that derivatives of similar compounds have shown antimicrobial properties. For example, studies on structurally related compounds have demonstrated moderate to significant activities against various microorganisms, suggesting potential applications in treating infections.
The compound's unique combination of functional groups enhances its selectivity and potency against specific biological targets. Preliminary studies have indicated significant biological activity, including:
- Antimicrobial Efficacy : Compounds with similar structures have exhibited antimicrobial properties against bacteria such as Escherichia coli and Staphylococcus aureus. For instance, derivatives showed minimum inhibitory concentrations (MIC) ranging from 10 µg/mL to 15 µg/mL against these strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(4-(3,5-Dimethylisoxazol-4-yl)methyl)piperazine | E. coli | 12 µg/mL |
| 1-(4-(3,5-Dimethylisoxazol-4-yl)methyl)piperazine | S. aureus | 10 µg/mL |
| 1-(4-(3,5-Dimethylisoxazol-4-yl)methyl)piperazine | P. aeruginosa | 15 µg/mL |
Development of Novel Therapeutics
The compound's structural characteristics make it suitable for modifications to enhance biological efficacy or specificity. Research into its derivatives has led to the identification of compounds with improved pharmacokinetic profiles and therapeutic potentials, such as:
- Hypolipidemic Activity : Similar compounds have been studied for their ability to lower lipid levels in the blood, indicating potential applications in treating lipid disorders.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of related compounds:
- Synthesis Techniques : Multi-step synthetic routes involving various reagents have been optimized to achieve high yields and purity levels of the compound . Microwave-assisted synthesis has also been explored to enhance efficiency.
- Pharmacodynamics and Pharmacokinetics : Investigations into the pharmacodynamics reveal that these compounds may interact with specific enzymes or receptors involved in disease processes. Understanding these interactions is crucial for developing effective therapies.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Piperazine Derivatives
Key Observations:
- Heterocyclic Core : The target compound contains an isoxazole ring, whereas derivatives like 11a () feature a thiazole ring. Isoxazoles generally exhibit higher metabolic stability compared to thiazoles due to reduced susceptibility to oxidative degradation .
- Substituent Diversity: The target’s 3,5-dimethylisoxazol-4-ylmethyl group contrasts with 11a’s thiazole-linked urea and aryl substituents. Urea derivatives (e.g., 11a–11o) are typically associated with kinase inhibition or GPCR antagonism, whereas the target’s ethoxyethanone group may favor improved lipophilicity and membrane permeability .
- Pharmaceutical Relevance : Cetirizine-related compounds () share the piperazine core but prioritize diphenylmethyl and chlorophenyl groups for antihistamine activity, highlighting divergent structure-activity relationships (SAR) compared to the target .
Pharmacological Implications
- Target vs. The target’s ethoxyethanone group may instead favor CNS penetration, akin to piperazine-containing antipsychotics .
- Target vs. Cetirizine Analogs () : Cetirizine’s diphenylmethyl group is critical for H₁ receptor antagonism. The absence of this group in the target compound implies a different therapeutic niche, possibly targeting serotonin or dopamine receptors .
Preparation Methods
Formation of the Piperazine-Isoxazole Intermediate
The synthesis begins with the preparation of 4-(chloromethyl)-3,5-dimethylisoxazole, a key intermediate. As detailed in US9393232B2, this compound is synthesized via the condensation of acetylacetone with hydroxylamine hydrochloride under acidic conditions, followed by chlorination using phosphorus oxychloride (POCl₃). The resulting chloromethylisoxazole is then coupled with piperazine via a nucleophilic substitution reaction.
In a representative procedure, piperazine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) at 0°C, followed by the dropwise addition of 4-(chloromethyl)-3,5-dimethylisoxazole (1.1 equiv). The reaction is stirred for 12 hours at room temperature, yielding 4-((piperazin-1-yl)methyl)-3,5-dimethylisoxazole. Excess piperazine ensures complete substitution, with yields typically exceeding 85% after purification via silica gel chromatography (ethyl acetate/methanol, 9:1).
Hydrochloride Salt Formation
The final step involves converting the free base to its hydrochloride salt. This is achieved by treating the free base with hydrochloric acid (HCl) in an ethanol solution.
Optimized Conditions :
- The free base (1.0 equiv) is dissolved in absolute ethanol.
- A 3M HCl solution in ethanol (1.1 equiv) is added dropwise at 0°C.
- The precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the hydrochloride salt.
Reaction Optimization and Challenges
Solvent and Temperature Effects
The alkylation step’s efficiency is highly solvent-dependent. Polar aprotic solvents like THF or acetonitrile improve reaction rates compared to DCM. Elevated temperatures (reflux conditions) enhance the nucleophilicity of the piperazine nitrogen, reducing reaction times from 12 hours to 4 hours.
Byproduct Mitigation
A common byproduct, N-ethoxyacetylpiperazine, forms due to over-alkylation. This is minimized by using a slight excess of 2-ethoxyacetyl chloride (1.2 equiv) and maintaining low temperatures during the initial addition phase.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
- δ 1.18 (t, J = 7.0 Hz, 3H, CH₂CH₃)
- δ 2.21 (s, 6H, isoxazole-CH₃)
- δ 3.45–3.60 (m, 8H, piperazine-H)
- δ 4.06 (q, J = 7.0 Hz, 2H, OCH₂CH₃)
- δ 4.22 (s, 2H, COCH₂O)
IR (KBr) :
Purity and Yield
HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile) confirms purity >98%. The overall yield from piperazine to hydrochloride salt is 62–68%.
Industrial-Scale Considerations
Cost-Effective Reagents
Bulk synthesis replaces TEA with cheaper alternatives like potassium carbonate, though this necessitates longer reaction times (24 hours).
Waste Management
Phosphorus oxychloride from the chlorination step requires neutralization with aqueous sodium bicarbonate before disposal.
Applications and Derivatives
While the primary application of this compound remains proprietary, structural analogs in US9393232B2 demonstrate bromodomain inhibitory activity, suggesting potential in oncology. Derivatives with modified ethoxy groups show enhanced bioavailability in preclinical models.
Q & A
Q. How can environmental fate studies assess the compound’s ecotoxicological risks?
- Methodological Answer :
- Biodegradation Testing : OECD 301D shake-flask assay monitors degradation over 28 days.
- Bioaccumulation : Measure log Kow values via shake-flask HPLC; values >3 indicate high bioaccumulation potential.
- Trophic Transfer : Model using EQC III software to predict concentrations in aquatic vs. terrestrial compartments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
